molecular formula C10H14N5O8P B15094620 [5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B15094620
M. Wt: 363.22 g/mol
InChI Key: CGCGQFDYTLYDPF-UHFFFAOYSA-N
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Description

[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant biological and chemical importance. This compound is a nucleotide analog, often studied for its role in various biochemical processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and subsequent phosphorylation. Key reagents include protected ribose derivatives, purine bases, and phosphorylating agents. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the ribose sugar or the purine base.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring or the ribose moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products of these reactions include oxidized purine derivatives, reduced ribose analogs, and substituted nucleotides, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, [5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying nucleotide interactions and reactions.

Biology

In biological research, this compound is crucial for understanding DNA and RNA synthesis, repair, and regulation. It is often used in studies involving nucleotide metabolism and enzyme kinetics.

Medicine

Medically, the compound is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleotide synthesis and function makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of [5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into nucleic acids, where it can disrupt normal nucleotide function. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases, leading to the inhibition of nucleic acid replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine Triphosphate (ATP)
  • Guanosine Triphosphate (GTP)
  • Cytidine Triphosphate (CTP)
  • Thymidine Triphosphate (TTP)

Uniqueness

Compared to these similar compounds, [5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has unique structural features that allow it to act as a potent inhibitor of nucleotide-dependent processes. Its specific modifications enhance its binding affinity and selectivity for certain enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCGQFDYTLYDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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